ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate

Catalog No.
S13409141
CAS No.
21271-88-5
M.F
C18H20N6O4S
M. Wt
416.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamin...

CAS Number

21271-88-5

Product Name

ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate

IUPAC Name

ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate

Molecular Formula

C18H20N6O4S

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C18H20N6O4S/c1-3-28-18(25)24-15-8-14(16-17(23-15)22-11(2)9-21-16)20-10-12-4-6-13(7-5-12)29(19,26)27/h4-9H,3,10H2,1-2H3,(H2,19,26,27)(H2,20,22,23,24,25)

InChI Key

LQJJEBLLSUQEKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC2=NC(=CN=C2C(=C1)NCC3=CC=C(C=C3)S(=O)(=O)N)C

Ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate is a complex organic compound characterized by its unique structural features, including a pyrido[2,3-b]pyrazine core and a sulfamoylphenyl moiety. This compound belongs to a class of carbamate derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of the sulfamoyl group enhances its solubility and biological interactions, making it a candidate for pharmaceutical development.

The chemical reactivity of ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate can be attributed to the functional groups present in its structure. Notably, the carbamate group can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding amines and carboxylic acids. Additionally, the pyridine and pyrazine rings can participate in electrophilic aromatic substitution reactions, allowing for further derivatization and modification of the compound's structure.

This compound exhibits promising biological activity, particularly in the context of medicinal chemistry. Research indicates that derivatives of pyrido[2,3-b]pyrazine compounds have shown efficacy against various diseases, including cancer and bacterial infections. The specific interactions of ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate with biological targets are currently under investigation, with initial studies suggesting potential inhibitory effects on certain enzymes related to disease pathways.

The synthesis of ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate typically involves several steps:

  • Formation of the Pyrido[2,3-b]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Sulfamoyl Group: The sulfamoylphenyl moiety is introduced via nucleophilic substitution or coupling reactions.
  • Carbamate Formation: The final step involves the reaction of an amine with an ethyl chloroformate or similar reagent to form the carbamate linkage.

These steps require careful optimization to achieve high yields and purity.

Ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate has potential applications in various fields:

  • Pharmaceutical Development: Its structural features suggest utility in drug design, particularly for targeting specific diseases.
  • Biochemical Research: The compound can be used as a tool for studying enzyme mechanisms or cellular pathways.
  • Agricultural Chemistry: Similar compounds have been explored for use as pesticides or herbicides.

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate. Preliminary studies may involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or receptors.
  • In Vitro Assays: Testing its biological activity against cell lines to determine efficacy.
  • Mechanistic Studies: Investigating how the compound exerts its effects at a molecular level.

Several compounds share structural similarities with ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
4-(N-methyl-N-ethyl-carbamoyloxy)-N-methyl-N-propargyl-aminoindanContains a carbamate group; similar amine functionalitiesInhibitory effects on monoamine oxidases
2-chloro-6-(4-fluorophenyl)-1H-pyrido[3,2-d]pyrimidin-4-onePyridine core; halogenated phenyl groupAntiviral properties
4-fluorophenylboronic acidBoronic acid functionality; aromatic ringUsed in drug discovery and synthesis

The uniqueness of ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate lies in its specific combination of functional groups that may confer distinct biological activities not observed in these other compounds.

XLogP3

1.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

416.12667431 g/mol

Monoisotopic Mass

416.12667431 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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